molecular formula C16H13N3O5S3 B2749460 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 865175-50-4

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

Cat. No.: B2749460
CAS No.: 865175-50-4
M. Wt: 423.48
InChI Key: VPYSQAXVTOYINM-MSUUIHNZSA-N
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Description

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a synthetic chemical compound offered for research and development purposes. This molecule is of significant interest in antimicrobial research due to its structural relation to the nitrothiophene carboxamide (NTC) class of compounds. NTCs have been investigated as a novel narrow-spectrum antibacterial series with potent activity against Gram-negative pathogens, including multi-drug resistant clinical isolates of E. coli , Shigella spp., and Salmonella spp. . Compounds within this class are characterized by a nitro-heterocyclic core, which functions as a prodrug. Their antibacterial activity is contingent upon intracellular activation by specific bacterial nitroreductase enzymes, such as NfsA and NfsB in E. coli . Following activation, the molecules exert a bactericidal effect, leading to the elimination of the bacteria. A key feature in the development of earlier NTC analogs was the application of structure-based design to engineer compounds that are poor substrates for the AcrAB-TolC efflux pump, a major contributor to multi-drug resistance in Gram-negative bacteria. This strategic optimization allows the compounds to potentially evade efflux and remain potent against wild-type bacterial strains . Researchers can utilize this compound to explore its specific mechanism of action, antibacterial spectrum, and potential efficacy in various in vitro models. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S3/c1-3-8-18-11-5-4-10(27(2,23)24)9-13(11)26-16(18)17-15(20)12-6-7-14(25-12)19(21)22/h3-7,9H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYSQAXVTOYINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)[N+](=O)[O-])S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are noted for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific structural features of this compound, such as the methylsulfonyl group and the nitrothiophene moiety, enhance its potential for pharmacological applications.

Structure and Synthesis

The molecular structure of the compound can be represented by the following formula:

C20H20N2O5S2C_{20}H_{20}N_2O_5S_2

The synthesis of this compound typically involves several key steps, including:

  • Formation of Benzothiazole Ring : Utilizing appropriate precursors to create the benzothiazole scaffold.
  • Introduction of Functional Groups : Adding the allyl and methylsulfonyl groups through specific organic reactions.
  • Final Coupling : Combining with nitrothiophene derivatives to yield the final product.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene) have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, while they often lack activity against Gram-negative strains like Escherichia coli .

Compound Activity Inhibition Zone (mm)
Benzothiazole Derivative 1Antibacterial24 (S. aureus)
Benzothiazole Derivative 2Antibacterial20 (B. cereus)

Antioxidant Activity

The antioxidant potential of benzothiazole derivatives has been evaluated using various assays, including the DPPH assay. The results suggest that these compounds can effectively scavenge free radicals, with IC50 values indicating their potency relative to standard antioxidants like ascorbic acid.

Compound IC50 (mg/mL)
Compound A0.015
Ascorbic Acid0.022

Anticancer Activity

Benzothiazole derivatives have also been explored for their anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of various cancer cell lines, including those derived from leukemia and solid tumors .

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A series of benzothiazole derivatives were synthesized and tested against multiple bacterial strains. The study found that while many compounds displayed significant antibacterial activity against Gram-positive bacteria, none showed efficacy against Gram-negative strains .
  • Antioxidant Evaluation : A comparative study assessed several benzothiazole derivatives for their antioxidant capabilities using DPPH radical scavenging assays. The findings indicated that specific structural modifications could enhance antioxidant activity significantly .
  • Cytotoxicity Assessment : In a separate investigation, the cytotoxic effects of various benzothiazole derivatives were evaluated on human lymphocyte cell lines. The results indicated marked cytotoxicity in certain compounds, suggesting potential applications in cancer therapy .

Comparison with Similar Compounds

Table 1: Substituent and Heterocycle Comparison

Feature Target Compound Analog
Position 6 Substituent Methylsulfonyl (SO₂CH₃) Methoxy (OCH₃)
Carboxamide Ring Thiophene (C₄H₃S) Furan (C₄H₃O)
Electronic Effect Strong electron-withdrawing Moderate electron-donating
LogP (Predicted) Higher Lower

Core Heterocycle Variations: Thiadiazol vs. Benzo[d]Thiazol

Compounds such as N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) and its chloro-substituted derivative (4h) () share a thiadiazol core but differ in substituents and appended groups:

  • Core Structure: Thiadiazol () vs. benzo[d]thiazol (target).
  • Functional Groups : compounds feature acryloyl and benzamide groups, whereas the target compound includes a nitrothiophene carboxamide. The nitro group in the target compound may confer redox activity or serve as a hydrogen-bond acceptor.

Table 2: Heterocycle and Functional Group Comparison

Compound Core Structure Key Functional Groups Potential Applications
Target Compound Benzo[d]thiazol Nitrothiophene, methylsulfonyl Enzyme inhibition, anticancer
(4g/4h) Thiadiazol Acryloyl, benzamide Antimicrobial, photodynamic

Spectroscopic and Analytical Data

While direct spectroscopic data for the target compound are unavailable in the evidence, comparisons can be inferred from analogous structures:

  • Infrared (IR) Spectroscopy: compounds show C=O stretches at ~1690 cm⁻¹ and conjugated acryloyl peaks at ~1638 cm⁻¹. The target compound’s nitro group (NO₂) would likely exhibit asymmetric and symmetric stretches near 1520 and 1350 cm⁻¹, respectively .
  • Mass Spectrometry (MS): compounds (e.g., 4g, M⁺ at m/z 392) fragment via loss of substituents (e.g., dimethylamino groups). The target compound’s nitro group may stabilize molecular ions, leading to distinct fragmentation patterns.

Q & A

Q. What are the optimized synthetic pathways for (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step routes:
  • Step 1 : Condensation of a benzo[d]thiazole precursor with allyl groups under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
  • Step 2 : Sulfonylation using methylsulfonyl chloride in anhydrous dichloromethane at 0–5°C to introduce the methylsulfonyl group.
  • Step 3 : Nitrothiophene coupling via carbodiimide-mediated amidation (e.g., EDC/HOBt) in THF under nitrogen .
    Optimization strategies include:
  • Temperature control : Lower temperatures reduce side reactions during sulfonylation.
  • Catalyst selection : Use of phase-transfer catalysts (e.g., TBAB) improves reaction efficiency.
  • Purity monitoring : Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (70–85%) .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., Z-configuration via NOE experiments) and allyl/methylsulfonyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 3 ppm error) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect nitro-thiophene degradation products .

Q. How can researchers address solubility limitations of this compound in aqueous systems for in vitro assays?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization to enhance aqueous dispersion without cytotoxicity .
  • pH adjustment : Buffered solutions (pH 7.4) with surfactants (e.g., Tween-80) improve stability in cell culture media .

Advanced Research Questions

Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action in cancer cell lines?

  • Methodological Answer :
  • Kinase profiling : Use immobilized kinase assays (e.g., PamStation®) to identify targets (e.g., EGFR, VEGFR2) .
  • siRNA knockdown : Validate target dependency by correlating gene silencing with reduced antiproliferative activity (IC₅₀ shifts) .
  • Transcriptomic analysis : RNA-seq of treated vs. untreated cells reveals pathways (e.g., apoptosis, DNA repair) modulated by the compound .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodological Answer :
  • Core modifications : Replace the nitro group on thiophene with electron-withdrawing groups (e.g., cyano) to improve electrophilicity and target binding .
  • Allyl group substitution : Test bulkier substituents (e.g., propargyl) to assess steric effects on bioactivity .
  • In silico docking : Use AutoDock Vina to predict binding affinities to hypothesized targets (e.g., tubulin) and prioritize synthetic targets .

Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?

  • Methodological Answer :
  • Rodent models : Administer via intraperitoneal injection (10–20 mg/kg) to assess plasma half-life (LC-MS/MS quantification) and organ distribution .
  • Toxicogenomics : Liver and kidney histopathology combined with serum ALT/AST levels evaluate hepatotoxicity .
  • Metabolite profiling : UPLC-QTOF identifies nitro-reduced metabolites in urine, informing potential toxicity risks .

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer :
  • Standardized assays : Adopt CLSI guidelines for cytotoxicity (e.g., MTT assay) to minimize inter-lab variability .
  • Batch consistency : Ensure compound purity (>98%) via orthogonal analytical methods (HPLC + NMR) to exclude impurities as confounding factors .
  • Meta-analysis : Use systematic reviews to aggregate data and identify trends (e.g., potency against hematologic vs. solid tumors) .

Key Considerations for Experimental Design

  • Control experiments : Include parent benzo[d]thiazole derivatives to isolate the contribution of the nitro-thiophene moiety to bioactivity .
  • Stability testing : Monitor compound degradation under light and humidity using accelerated stability protocols (ICH Q1A) .

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